Cas no 885278-34-2 (5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole)
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Chemical and Physical Properties
Names and Identifiers
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- 2H-Tetrazole,5-(4-bromo-3-methylphenyl)-
- 5-(4-bromo-3-methylphenyl)-2H-tetrazole
- 5-(4-BROMO-3-METHYL-PHENYL)-2H-TETRAZOLE,
- 1H-Tetrazole,5-(4-bromo-3-methylphenyl)-(9CI)
- 2H-Tetrazole,5-(4-bromo-3-methylphenyl)
- 5-(4-BROMO-3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
- 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
- SCHEMBL1458943
- DTXSID301277807
- AB26876
- VRLFFBPGGMFGMT-UHFFFAOYSA-N
- CS-0341644
- SCHEMBL10254581
- MFCD06738315
- 885278-34-2
- 5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole
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- MDL: MFCD06738315
- Inchi: 1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
- InChI Key: VRLFFBPGGMFGMT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2N=NNN=2)C=C1C
Computed Properties
- Exact Mass: 237.98500
- Monoisotopic Mass: 237.98541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- PSA: 54.46000
- LogP: 1.93760
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B815530-50mg |
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole |
885278-34-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B815530-100mg |
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole |
885278-34-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B815530-500mg |
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole |
885278-34-2 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Ambeed | A520951-1g |
5-(4-Bromo-3-methylphenyl)-2H-tetrazole |
885278-34-2 | 96% | 1g |
$1135.0 | 2025-04-15 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0028-1g |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole |
885278-34-2 | 96% | 1g |
2527.17CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0028-5g |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole |
885278-34-2 | 96% | 5g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0028-500mg |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole |
885278-34-2 | 96% | 500mg |
1679.12CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0028-250mg |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole |
885278-34-2 | 96% | 250mg |
1263.58CNY | 2021-07-19 | |
| abcr | AB538501-250 mg |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole; . |
885278-34-2 | 250MG |
€293.40 | 2022-07-28 | ||
| abcr | AB538501-500 mg |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole; . |
885278-34-2 | 500MG |
€370.80 | 2022-07-28 |
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Suppliers
5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole
Recent Advances in the Study of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS: 885278-34-2)
The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS: 885278-34-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a tetrazole ring attached to a brominated phenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential as a scaffold for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated an improved synthetic route for 885278-34-2 with a 78% yield through a [3+2] cycloaddition reaction between 4-bromo-3-methylbenzonitrile and sodium azide. The optimized conditions used copper(I) iodide as a catalyst in DMF at 120°C for 24 hours, significantly reducing byproduct formation compared to previous methods. This advancement in synthesis methodology has important implications for scaling up production for further pharmacological studies.
Pharmacological investigations have revealed that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole exhibits notable inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and XII, with IC50 values of 12.3 nM and 18.7 nM respectively. These findings, reported in Bioorganic Chemistry (2024), suggest potential applications in cancer therapy, as these isoforms are overexpressed in hypoxic tumor environments. Molecular docking studies indicate that the tetrazole ring coordinates with the zinc ion in the enzyme's active site, while the bromophenyl moiety contributes to hydrophobic interactions.
Recent structure-activity relationship (SAR) studies have explored modifications to the 885278-34-2 scaffold. A 2024 European Journal of Medicinal Chemistry paper reported that replacing the bromine atom with various substituents significantly affects biological activity. Interestingly, the bromo-substituted derivative maintained optimal balance between lipophilicity and electronic properties, explaining its superior inhibitory profile compared to other halogenated analogs.
In drug formulation research, scientists have investigated the salt forms of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole to improve solubility and bioavailability. A 2023 Pharmaceutics publication detailed successful preparation of sodium and lysine salts with enhanced aqueous solubility (up to 15 mg/mL compared to 0.8 mg/mL for the free acid) while maintaining stability under accelerated storage conditions. These developments address one of the major challenges in developing tetrazole-based pharmaceuticals.
Ongoing preclinical studies are evaluating the compound's pharmacokinetic profile and toxicity. Preliminary data presented at the 2024 American Chemical Society meeting indicate favorable metabolic stability in liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (68-72%). These characteristics, combined with its target selectivity, position 885278-34-2 as a promising lead compound for further optimization.
The versatility of the 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole scaffold is further demonstrated by its application in materials science. A recent Advanced Materials publication (2024) reported its use as a ligand in luminescent metal-organic frameworks (MOFs), showcasing potential applications in bioimaging and sensor development. This interdisciplinary approach highlights the compound's value beyond traditional pharmaceutical applications.
Future research directions include investigating the compound's potential in combination therapies and exploring its activity against other enzyme targets. The unique electronic properties of the tetrazole ring and the modifiable bromophenyl group provide numerous opportunities for structural diversification, making 885278-34-2 a valuable template for medicinal chemistry programs targeting various diseases.
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